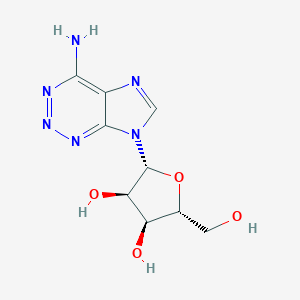
2-Azaadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Azaadenosine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N6O4 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Deamination Reactions
One of the primary reactions involving 2-azaadenosine is its deamination by adenosine deaminase (ADAR) enzymes. This reaction converts this compound into inosine, similar to the deamination of natural adenosine.
-
Mechanism : The deamination process involves the following steps:
-
Binding : The enzyme ADAR binds to the RNA substrate containing this compound.
-
Nucleophilic Attack : A hydroxide ion, activated by a metal ion in the enzyme's active site, attacks the nitrogen atom of the purine ring.
-
Formation of Intermediate : This results in a tetrahedral intermediate that collapses to release ammonia and produce inosine .
-
Effect of Substitution on Reaction Rates
The substitution at the 2-position significantly influences the reaction kinetics:
-
Studies show that the presence of an aza group at this position can accelerate the rate of deamination by up to 17-fold compared to unmodified adenosine, depending on the RNA context .
Inhibition Studies
Research indicates that this compound can act as a competitive inhibitor for ADAR enzymes:
-
IC50 Values : The IC50 value for 8-azanebularine (a related compound) was reported to be approximately 15 mM, indicating significant inhibitory potential when used in high concentrations .
Characterization Techniques
Characterization of synthesized compounds is usually performed using:
-
NMR Spectroscopy : To confirm structural integrity and identify functional groups.
-
Mass Spectrometry : To determine molecular weight and purity.
Role in RNA Editing
The ability of this compound to enhance A-to-I editing makes it a valuable tool in studying RNA dynamics and function:
-
It has been observed that incorporation of this compound into RNA substrates can improve editing efficiency by ADARs, which is crucial for proper gene expression regulation .
Potential Therapeutic Uses
Given its role as an ADAR inhibitor, there is potential for therapeutic applications:
Properties
CAS No. |
146-94-1 |
|---|---|
Molecular Formula |
C9H12N6O4 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(13-14-12-7)15(2-11-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,12,13)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
JNGWKCBNKZBPLB-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |
Isomeric SMILES |
C1=NC2=C(N=NN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |
Synonyms |
2-azaadenosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















